1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Description

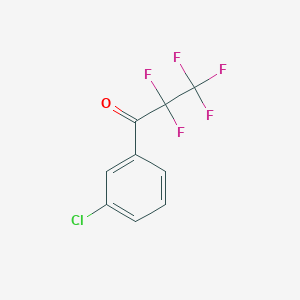

Molecular Formula: C₉H₄ClF₅O

Molecular Weight: 258.58 g/mol

Structural Features:

- A propan-1-one backbone with 2,2,3,3,3-pentafluorination on the carbonyl-adjacent carbons.

- A 3-chlorophenyl substituent at the ketone position.

This compound belongs to the family of fluorinated aromatic ketones, characterized by high electronegativity from fluorine atoms and the electron-withdrawing chlorine on the aromatic ring.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5O/c10-6-3-1-2-5(4-6)7(16)8(11,12)9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVFDZJTNOELFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and pentafluoropropanone.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.

Procedure: The 3-chlorobenzaldehyde is reacted with pentafluoropropanone under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of the electron-withdrawing fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. Common reagents include amines and alcohols, leading to the formation of corresponding amides and esters.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidative reactions can convert the ketone group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific pathways.

Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or allosteric sites. This interaction can inhibit or enhance enzyme function.

Pathways Involved: The compound may affect metabolic pathways by modulating the activity of key enzymes involved in these processes. Its effects on cellular signaling pathways are also of interest, particularly in the context of drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 222.59 g/mol

- Key Differences :

- Chlorine position : Para-substituted (4-chloro) vs. meta-substituted (3-chloro).

- Fluorination : Only three fluorines (3,3,3-trifluoro) vs. five (2,2,3,3,3-pentafluoro).

- Implications :

1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

- Molecular Formula : C₉H₄BrF₅O

- Molecular Weight : 303.03 g/mol

- Key Differences :

- Bromine replaces chlorine at the meta position.

- Implications: Bromine’s larger atomic radius increases molecular weight and may alter solubility.

2.2. Fluorination Pattern Variations

2,2,3,3,3-Pentafluoro-1-(3-fluorophenyl)propan-1-one

- Molecular Formula : C₉H₄F₆O

- Molecular Weight : 242.12 g/mol

- Key Differences :

- Fluorine replaces chlorine on the aromatic ring.

- Implications :

1-(3-Benzyloxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

- Molecular Formula : C₁₆H₁₁F₅O₂

- Molecular Weight : 330.26 g/mol

- Key Differences :

- Addition of a benzyloxy group (-OCH₂C₆H₅) to the aromatic ring.

2.3. Functional Group Variations

1-(3-Chlorophenyl)-1-hydroxy-2-propanone

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Differences: Hydroxyl group replaces the pentafluoropropanone moiety.

- Implications :

Comparative Data Table

Research Findings and Implications

- Reactivity: The pentafluoro group in the target compound reduces electron density at the carbonyl carbon, slowing nucleophilic attacks compared to non-fluorinated analogs. The 3-chlorophenyl group directs electrophilic substitutions to the para position but with reduced reactivity due to electron withdrawal .

- Stability :

- Fluorination enhances thermal and oxidative stability, making the compound suitable for high-temperature applications.

- Applications: Pharmaceuticals: Potential as a building block for kinase inhibitors or anti-inflammatory agents due to halogenated aromatic motifs . Materials Science: Fluorinated ketones are used in liquid crystals or coatings for their low surface energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.